molecular formula C16H17N3O4S B5793725 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No. B5793725
M. Wt: 347.4 g/mol
InChI Key: LYZNUDOEUCRLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as MG-132, is a proteasome inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Omura et al. and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide acts by binding to the catalytic subunit of the proteasome, preventing the degradation of ubiquitinated proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce cell death through various mechanisms, including the activation of apoptosis.
Biochemical and Physiological Effects:
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is its specificity for the proteasome, which allows for the selective inhibition of proteasome activity. This makes it a valuable tool for studying the role of the proteasome in various biological processes. However, one of the limitations of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is its potential toxicity, which can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in scientific research. One area of interest is the development of more specific and less toxic proteasome inhibitors that can be used in clinical settings. Another area of interest is the use of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the proteasome in various biological processes, and 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide will continue to be a valuable tool for studying this complex system.

Synthesis Methods

The synthesis of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide involves several steps, starting with the protection of the carboxyl group of glycine with a tert-butyloxycarbonyl (Boc) group. The protected glycine is then coupled with 4-aminobenzoic acid to form the dipeptide Boc-Gly-Phe-OH. The Boc group is then removed, and the resulting dipeptide is coupled with 4-methylbenzenesulfonyl chloride to form the final product, 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide.

Scientific Research Applications

4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been widely used in scientific research as a tool for studying the role of the proteasome in various biological processes. It has been shown to inhibit the proteasome activity in both in vitro and in vivo systems, leading to the accumulation of ubiquitinated proteins and the induction of cell death.

properties

IUPAC Name

4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11-2-8-14(9-3-11)24(22,23)18-10-15(20)19-13-6-4-12(5-7-13)16(17)21/h2-9,18H,10H2,1H3,(H2,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZNUDOEUCRLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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